molecular formula C21H22BF4N3O B2402888 (5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate CAS No. 925706-31-6

(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate

Cat. No.: B2402888
CAS No.: 925706-31-6
M. Wt: 419.23
InChI Key: SWQQKCHLASULCF-WKOQGQMTSA-N
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Description

(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate is a chemical reagent recognized for its application in chemical synthesis and as a key intermediate in the preparation of more complex molecular architectures. Its unique, rigid scaffold incorporating a triazoloxazinium group makes it a valuable template in medicinal chemistry research for the development of novel pharmacologically active compounds. The tetrafluoroborate salt provides enhanced stability and solubility for handling in various organic reaction conditions. This compound is intended for use by qualified researchers in laboratory settings. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and handle all materials according to established laboratory safety protocols.

Properties

IUPAC Name

(1S,9R)-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N3O.BF4/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;2-1(3,4)5/h4-9,12,18,21H,10-11H2,1-3H3;/q+1;-1/t18-,21+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQQKCHLASULCF-WKOQGQMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BF4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate (CAS No. 925706-31-6) is a synthetic compound with notable biological activity. Its unique structure incorporates multiple heterocycles and a mesityl group, which contributes to its potential applications in medicinal chemistry and catalysis.

  • Molecular Formula : C21H22BF4N3O
  • Molecular Weight : 419.22 g/mol
  • Solubility : Poorly soluble in water; moderate solubility in organic solvents.
  • Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C.

Biological Activity Overview

The biological activity of this compound has been explored mainly through its applications as an organocatalyst and its potential antimicrobial properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolium salts exhibit significant antibacterial and antifungal activities. The compound has shown promising results against various pathogens:

CompoundActivityMIC (µg/mL)Target Organism
RO4Moderate62.5Candida albicans
Other derivativesVariableUp to 100Various bacteria

These findings suggest that the compound can be effective in developing new antimicrobial agents.

The mechanism behind the biological activity of this compound involves interaction with bacterial enzymes such as topoisomerase IV and D-Alanyl-D-Alanine Ligase. Molecular docking studies have been employed to elucidate these interactions and confirm the binding affinity of the compound to these targets .

Synthesis and Evaluation

A study published in 2023 synthesized various triazolium derivatives and evaluated their biological activities. The synthesized compounds were tested for their antibacterial and antifungal properties using standard assays. The results indicated that specific modifications on the triazolium scaffold could enhance biological activity .

Catalytic Applications

In addition to its antimicrobial properties, this compound has been utilized as an organocatalyst in several chemical reactions:

  • Intramolecular Stetter Reactions : Demonstrated high enantioselectivity.
  • Aza-Claisen Annulations : Used for synthesizing dihydropyridinones from enals.

These applications highlight the dual functionality of the compound in both synthetic chemistry and potential therapeutic contexts .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural characteristics suggest efficacy against various bacterial strains. For instance, compounds derived from similar triazole frameworks have shown significant antibacterial activity compared to standard antibiotics like Ciprofloxacin and Rifampicin .

Compound Activity Type Reference
(5aR,10bS)-2-Mesityl...Antibacterial
Similar Triazole DerivativesAntitubercular

Biological Evaluation

The compound has been subjected to biological evaluations to assess its therapeutic potential. In vitro studies indicate that derivatives of this compound exhibit promising antitubercular activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) demonstrating effective growth inhibition . The molecular modeling studies further suggest that these compounds could interact effectively with biological targets.

Material Science

In addition to its biological applications, the unique properties of (5aR,10bS)-2-Mesityl... make it suitable for applications in material science. Its potential as an intermediate in the synthesis of novel materials with specific electronic and optical properties is being explored. The stability and reactivity of the tetrafluoroborate salt form enhance its utility in various synthetic pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated that modifications to the mesityl group significantly influenced antibacterial potency. The most effective derivatives were those that maintained structural integrity while enhancing interaction with bacterial enzymes .

Molecular docking studies have shown that (5aR,10bS)-2-Mesityl... binds effectively to critical enzymes involved in bacterial resistance mechanisms. This binding affinity correlates with observed biological activity in vitro against resistant bacterial strains .

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural analogs differ in aryl substituents , stereochemistry , and counterions , leading to variations in physicochemical properties and applications.

Table 1: Comparative Data for Key Analogs
Compound Name Substituent Molecular Formula MW (g/mol) CAS No. Purity Notable Properties
Target Compound Mesityl C21H22BF4N3O 419.22 925706-31-6 Steric bulk, H302/H315/H319/H335 hazards
2,6-Diethylphenyl Analog 2,6-Diethylphenyl C22H24BF4N3O 437.25 1221487-76-8 97% Higher hydrophobicity, reduced solubility
4-Methoxyphenyl Analog 4-Methoxyphenyl C19H18BF4N3O2 397.17 941283-79-0 97% Electron-donating methoxy group; potential for enhanced reactivity
Phenyl Analog Phenyl C18H16BF4N3O 377.15 925706-36-1 Lower MW, simpler structure; environmental hazard (H410)
Pentafluorophenyl Analog Pentafluorophenyl C17H9BF9N3O 445.07 872143-57-2 Strong electron-withdrawing effects; higher thermal stability
Chloride Salt Analog Mesityl (Cl⁻ counterion) C21H22ClN3O 98% Altered solubility; potential for ionic strength-dependent applications

Substituent Effects

  • Mesityl vs. Phenyl : The mesityl group’s steric bulk reduces solubility in polar solvents compared to the phenyl analog but improves stability in catalytic cycles .
  • Electron-Withdrawing Groups (e.g., Pentafluorophenyl) : The pentafluorophenyl analog (C17H9BF9N3O) shows increased electrophilicity and resistance to oxidation, suitable for high-temperature reactions .

Stereochemical Considerations

The (5aR,10bS) configuration of the target compound contrasts with the (5aS,10bR) enantiomer (CAS: 1061311-82-7), which has identical molecular weight (419.22 g/mol) but reversed stereochemistry . Chirality significantly impacts biological activity; for example, the (5aR,10bS) isomer may exhibit superior binding affinity in asymmetric catalysis or receptor-targeted applications .

Counterion Influence

  • Tetrafluoroborate (BF4⁻): Weakly coordinating, ideal for maintaining ionic strength in non-aqueous solutions .
  • Chloride (Cl⁻) : Strongly coordinating, which may alter reaction pathways or precipitate in polar solvents .

Hazard Profiles

Catalytic Performance

  • In preliminary studies, the pentafluorophenyl analog failed to catalyze aza-benzoin reactions, while mesityl-substituted triazolium salts showed moderate activity, highlighting the role of steric effects .
  • The methoxyphenyl analog demonstrated enhanced solubility in polar aprotic solvents, favoring its use in homogeneous catalysis .

Pharmaceutical Relevance

  • The phenyl analog (CAS: 925706-36-1) is a precursor in antipsychotic drug synthesis, but its environmental toxicity limits large-scale use .
  • The target compound’s stereochemistry makes it a candidate for chiral auxiliaries in asymmetric synthesis .

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

The compound’s synthesis involves multi-step heterocyclic chemistry, typically starting with indeno-triazolo-oxazine precursors. Key steps include mesityl group introduction via nucleophilic substitution or Friedel-Crafts alkylation, followed by tetrafluoroborate counterion exchange. Optimization should focus on:

  • Temperature control : Maintain ≤0°C during BF₄⁻ ion exchange to prevent byproducts (e.g., borate ester formation) .
  • Catalyst selection : Use Lewis acids like BF₃·Et₂O for regioselective mesitylation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates . Purity can be verified via HPLC (≥95% purity threshold) using a C18 column and acetonitrile/water mobile phase .

Q. How should researchers characterize the compound’s structural and chiral integrity?

  • X-ray crystallography : Resolve stereochemistry at the (5aR,10bS) chiral centers .
  • NMR spectroscopy : Compare 1^1H and 13^13C NMR shifts with analogs (e.g., pentafluorophenyl derivatives in and ). Key signals: mesityl methyl protons (~2.3 ppm) and tetrafluoroborate 19^{19}F NMR resonance (-150 to -152 ppm) .
  • Optical rotation : Confirm enantiomeric excess ([α]D_D values) using polarimetry, as chirality impacts catalytic activity .

Q. What are the stability and storage requirements for this hygroscopic compound?

  • Stability : Decomposes above 237°C (melting point range 233–237°C) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the BF₄⁻ anion .
  • Handling : Use gloveboxes for moisture-sensitive steps, and avoid contact with protic solvents .

Advanced Research Questions

Q. How can computational modeling aid in understanding its reactivity in catalytic applications?

  • DFT calculations : Predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (FMOs). The mesityl group’s electron-donating effects stabilize cationic centers, enhancing catalytic activity in ring-opening reactions .
  • Molecular docking : Simulate interactions with substrates (e.g., in asymmetric catalysis) to rationalize enantioselectivity .
  • Solvent effect modeling : Use COSMO-RS to optimize reaction media for solubility and transition-state stabilization .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives?

Discrepancies in 1^1H NMR shifts (e.g., mesityl protons) may arise from solvent polarity or impurities. Mitigation steps:

  • Standardized protocols : Use deuterated DMSO-d₆ or CDCl₃ for consistency .
  • 2D NMR (HSQC, HMBC) : Assign overlapping signals in complex aromatic regions .
  • Cross-validate : Compare with high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) .

Q. How can researchers design experiments to probe its role in photoactive materials?

  • UV-Vis spectroscopy : Measure λmax_{max} in varying solvents to assess charge-transfer transitions influenced by the mesityl group .
  • Electrochemical studies : Cyclic voltammetry (CV) reveals redox behavior; the BF₄⁻ anion stabilizes the cationic core, reducing oxidation potential .
  • Photoluminescence assays : Test emission quenching in the presence of electron-deficient substrates .

Methodological Challenges & Solutions

Q. What techniques validate purity when traditional HPLC fails due to structural complexity?

  • Hyphenated LC-MS : Couple HPLC with high-resolution mass spectrometry to detect trace impurities (<0.1%) .
  • Thermogravimetric analysis (TGA) : Confirm absence of solvent residues or degradation products .
  • Ion chromatography : Quantify BF₄⁻ counterion integrity .

Q. How to address low yields in scale-up synthesis?

  • Flow chemistry : Improve heat/mass transfer during mesitylation .
  • Microwave-assisted synthesis : Reduce reaction time for cyclization steps .
  • Catalyst recycling : Immobilize Lewis acids on silica gel to minimize waste .

Safety & Compliance

Q. What safety protocols are critical given its hazard profile (R34: Causes burns)?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact with the hygroscopic solid .
  • Spill management : Neutralize with sodium bicarbonate and dispose as hazardous waste .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of BF₃ byproducts .

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